

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

Cat. No.: B1586641

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**: Synthesis, Characterization, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the synthesis and application of heterocyclic scaffolds. We will delve into the specific attributes of **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**, a key building block whose structural motif is integral to a variety of pharmacologically active agents.

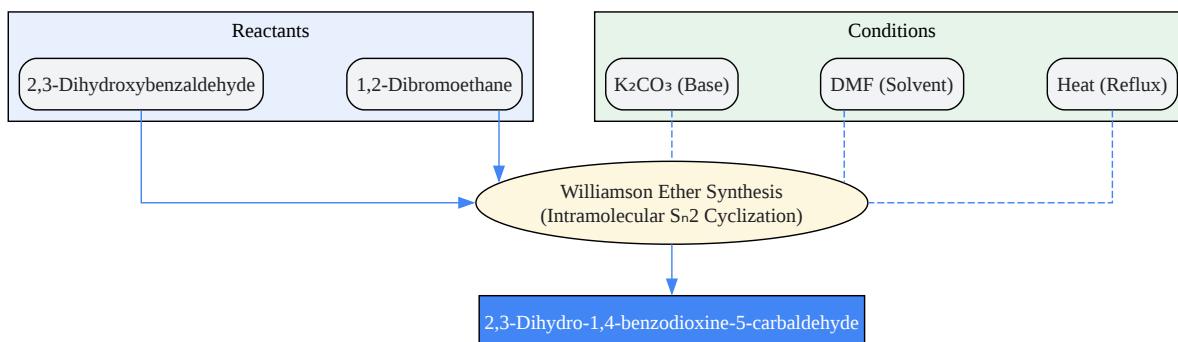
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, renowned for its conformational rigidity and ability to engage with a multitude of biological targets.^[1] Its presence is noted in compounds designed as agonists and antagonists for adrenergic and serotonergic receptors, as well as in novel anticancer and antibacterial agents.^[1] The subject of this guide, the 5-carbaldehyde derivative, is a critical intermediate for introducing further chemical diversity, enabling the synthesis of potent enzyme inhibitors and other therapeutic candidates.^[2] This document provides the foundational knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and physical data for **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O ₃	[3][4][5]
Molecular Weight	164.16 g/mol	[3][4][5]
CAS Number	29668-43-7	[3][4][5]
Appearance	White to light yellow solid	[6]
Melting Point	62 °C	[3]
Boiling Point (Predicted)	283.6 ± 29.0 °C	[3]
Density (Predicted)	1.262 ± 0.06 g/cm ³	[3]

Synthesis and Mechanistic Rationale


The construction of the 2,3-dihydro-1,4-benzodioxine ring system is most commonly achieved via a Williamson ether synthesis. This strategy involves the reaction of a catechol precursor with a 1,2-dielectrophile. For the synthesis of the 5-carbaldehyde isomer, the logical starting material is 2,3-dihydroxybenzaldehyde.

Causality of Experimental Design:

- Starting Material: 2,3-dihydroxybenzaldehyde provides the required catechol moiety with the aldehyde group correctly positioned to become the 5-substituent on the final benzodioxine ring.
- Reagent: 1,2-Dibromoethane (or 1,2-dichloroethane) serves as the two-carbon electrophilic linker that forms the dioxane ring.[2][6]
- Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed.[2][7] Its role is to deprotonate the phenolic hydroxyl groups of the catechol, forming a dianion. This nucleophilic species then attacks the 1,2-dihaloethane in a double S_n2 reaction to close

the ring. The choice of K_2CO_3 is strategic; it is strong enough to facilitate the reaction but mild enough to prevent side reactions involving the sensitive aldehyde group.

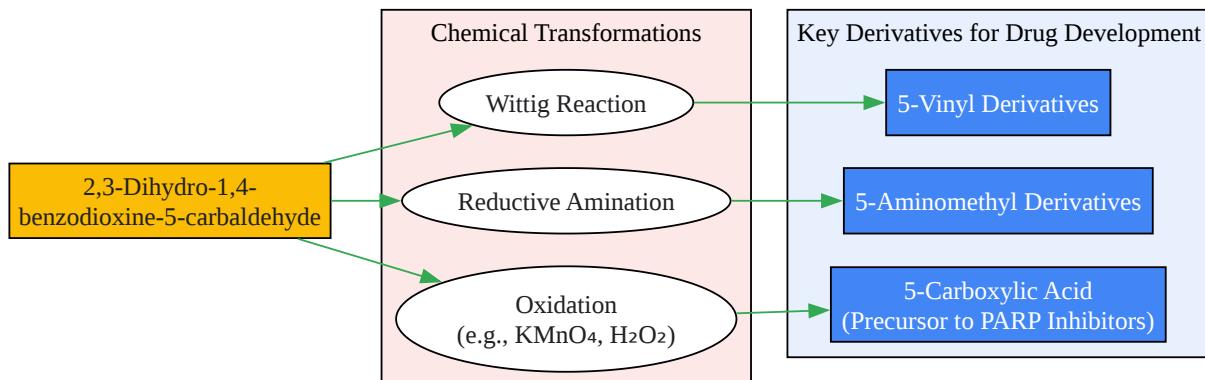
- Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal.[2][6][7] It effectively dissolves the ionic intermediates and reactants while not participating in the reaction itself, thus promoting the S_N2 mechanism.
- Temperature: The reaction is typically heated under reflux to ensure a sufficient rate of reaction for both etherification steps.[2]

[Click to download full resolution via product page](#)

Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.[2][6]


- Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.2 eq), and 40 mL of anhydrous dimethylformamide (DMF).

- Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1,2-dibromoethane (1.05 eq) to the mixture dropwise.
- Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water. A precipitate may form.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Final Product: Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde** as a solid.

Strategic Importance in Drug Discovery

The aldehyde functional group at the 5-position is not merely a passive substituent; it is a versatile chemical handle for diversification. It serves as an electrophilic center, readily participating in a wide array of chemical transformations to build more complex molecular architectures.

A prime example of its utility is in the synthesis of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.^[2] PARP1 is a critical enzyme in the DNA single-strand break repair pathway, and its inhibition is a clinically validated strategy in oncology. The 5-carbaldehyde can be oxidized to the corresponding 5-carboxylic acid, which is then converted to a 5-carboxamide.^[2] This carboxamide moiety is often crucial for binding to the nicotinamide-binding pocket of the PARP1 enzyme.

[Click to download full resolution via product page](#)

Role as a key synthetic intermediate.

Analytical Characterization Workflow

Rigorous structural confirmation is non-negotiable. A combination of spectroscopic methods is required to validate the identity and purity of the synthesized **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**.

Protocol: Sample Preparation and Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
 - ¹H NMR: Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm), three aromatic protons on the benzene ring (~6.9-7.5 ppm), and two sets of methylene protons from the dioxane ring, which will appear as multiplets around 4.3-4.4 ppm.[2]
 - ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (~115-150 ppm), and the two equivalent methylene carbons of the dioxane ring (~64 ppm).[2]

- Mass Spectrometry (MS):
 - Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary ion observed should correspond to the molecular weight $[M+H]^+$ at m/z 165.05 or the molecular ion $[M]^+$ at m/z 164.05.
- Infrared (IR) Spectroscopy:
 - Preparation: Analyze as a KBr pellet or a thin film.
 - Analysis: Expect a strong, characteristic C=O stretching vibration for the aldehyde at $\sim 1680\text{-}1700\text{ cm}^{-1}$. Also look for C-O-C ether stretches around 1250 cm^{-1} and aromatic C=C stretches around 1600 cm^{-1} .

Conclusion

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is more than a catalog chemical; it is a strategically valuable intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis and the chemical versatility of its aldehyde group provide a reliable entry point into novel classes of pharmacologically relevant molecules, most notably PARP1 inhibitors. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and intelligent application in research and development settings.

References

- ChemBK. (n.d.). 1,4-BENZODIOXANE-5-CARBOXALDEHYDE.
- Appretech Scientific Limited. (n.d.). **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**.
- Pati, H. N., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][4][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. *Molecules*, 23(10), 2445.
- Fisher Scientific. (n.d.). **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**, Thermo Scientific.
- Mazzotta, G., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. *Molbank*, 2024(2), M1812.
- PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. National Center for Biotechnology Information.

- Wang, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered *Candida antarctica* lipase B. *RSC Advances*, 13(28), 19335-19340.
- Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. *European Journal of Medicinal Chemistry*, 200, 112419.
- Sgrignani, J., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. *International Journal of Molecular Sciences*, 22(19), 10738.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. appretech.com [appretech.com]
- 5. 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]
- To cite this document: BenchChem. [2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586641#2-3-dihydro-1-4-benzodioxine-5-carbaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com